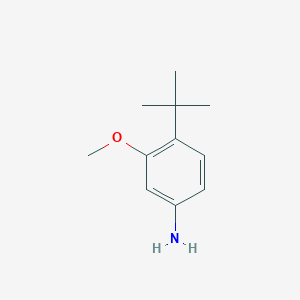
1-Lauryl-2,3-distearin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a member of the TAG Mixed FA category and is known for its unique chemical structure and properties . This compound is widely used in various scientific and industrial applications due to its stability and versatility.
準備方法
Synthetic Routes and Reaction Conditions: 1-Lauryl-2,3-distearin can be synthesized through esterification reactions involving stearic acid and lauric acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale esterification processes. The raw materials, stearic acid and lauric acid, are reacted in the presence of catalysts in large reactors. The reaction mixture is then purified through distillation and crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 1-Lauryl-2,3-distearin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound. The reaction is typically carried out under mild conditions to prevent degradation of the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce this compound. The reaction conditions are carefully controlled to achieve the desired reduction without affecting the compound’s stability.
Substitution: Substitution reactions involving halogens or other functional groups can be performed using reagents like halogenating agents or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
科学的研究の応用
1-Lauryl-2,3-distearin has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying esterification and triglyceride reactions.
Biology: In biological research, this compound is used to study lipid metabolism and the role of triglycerides in cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including drug delivery systems.
Industry: this compound is used in the production of surfactants, lubricants, and emulsifiers.
作用機序
The mechanism of action of 1-Lauryl-2,3-distearin involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by modulating lipid metabolism and influencing cellular processes. It interacts with enzymes involved in lipid synthesis and degradation, affecting the overall lipid homeostasis in cells.
類似化合物との比較
1-Lauryl-2,3-distearin can be compared with other similar triglyceride compounds, such as:
Tristearin: Unlike this compound, tristearin is composed of three stearic acid molecules.
1,2-Dipalmitoyl-3-stearoylglycerol: This compound contains palmitic acid and stearic acid, offering distinct properties compared to this compound.
The uniqueness of this compound lies in its combination of lauric acid and stearic acid, providing a balance of properties that are advantageous for specific applications .
特性
IUPAC Name |
(3-dodecanoyloxy-2-octadecanoyloxypropyl) octadecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-21-23-25-27-29-32-35-38-41-44-50(53)56-47-48(46-55-49(52)43-40-37-34-31-18-15-12-9-6-3)57-51(54)45-42-39-36-33-30-28-26-24-22-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQQLZOJRAJYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H98O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3131353.png)





![4-Methoxybenzo[d]isothiazole](/img/structure/B3131382.png)



![[4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B3131405.png)
![2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine](/img/structure/B3131410.png)

![4-([(3-Methylphenyl)(methylsulfonyl)amino]methyl)benzoic acid](/img/structure/B3131426.png)
